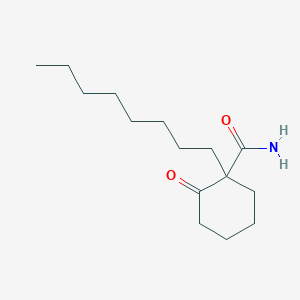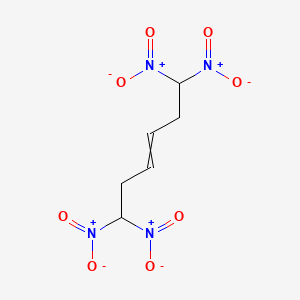
1,1,6,6-Tetranitrohex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6,6-Tetranitrohex-3-ene is an organic compound characterized by the presence of four nitro groups attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6,6-Tetranitrohex-3-ene typically involves the nitration of hex-3-ene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the hexene backbone.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
Chemical Reactions Analysis
Types of Reactions
1,1,6,6-Tetranitrohex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of hex-3-ene derivatives with amino functionalities.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
1,1,6,6-Tetranitrohex-3-ene has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1,6,6-Tetranitrohex-3-ene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The nitro groups play a crucial role in the compound’s reactivity and its ability to undergo oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,6,6-Tetranitrohexane: Similar structure but lacks the double bond present in 1,1,6,6-Tetranitrohex-3-ene.
1,1,6,6-Tetranitrohex-2-ene: Similar structure with the double bond at a different position.
1,1,6,6-Tetranitrohex-4-ene: Similar structure with the double bond at another position.
Uniqueness
This compound is unique due to the specific positioning of its nitro groups and the double bond at the third position. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62115-90-6 |
|---|---|
Molecular Formula |
C6H8N4O8 |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
1,1,6,6-tetranitrohex-3-ene |
InChI |
InChI=1S/C6H8N4O8/c11-7(12)5(8(13)14)3-1-2-4-6(9(15)16)10(17)18/h1-2,5-6H,3-4H2 |
InChI Key |
YQJUYGBYUBTBHW-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCC([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


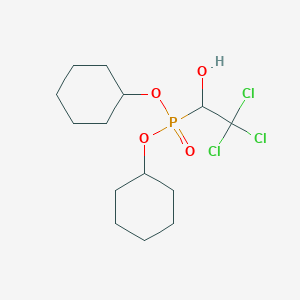
![N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14546489.png)
![Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate](/img/structure/B14546490.png)
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)undec-10-enamide]](/img/structure/B14546492.png)
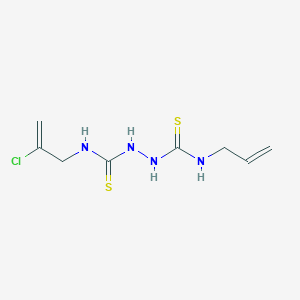
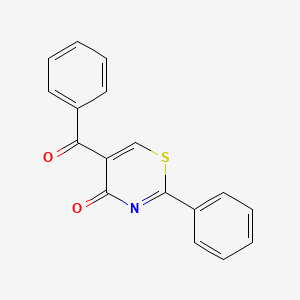
![Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B14546503.png)
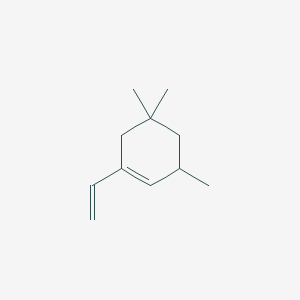

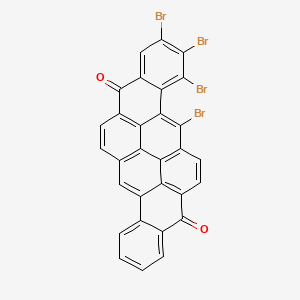
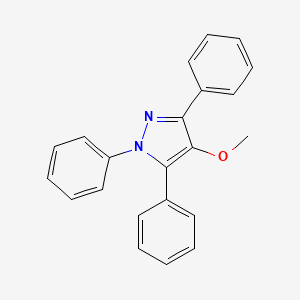
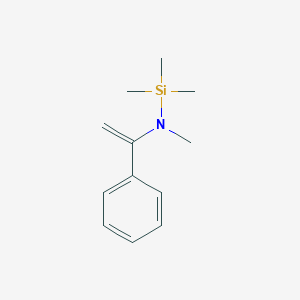
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile](/img/structure/B14546543.png)
